2alpha-Methylprogesterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2alpha-Methylpregn-4-ene-3,20-dione is a corticosteroid hormone.
Scientific Research Applications
Impact on Steroid and Prostaglandin Production
Research indicates that prostaglandin F(2alpha) (PGF(2alpha)) can influence the production of steroids such as progesterone, affecting secretory functions in bovine luteal cells. These findings highlight the role of PGF(2alpha) in the regulation of bovine corpus luteum as an auto/paracrine factor, which could be relevant in understanding the applications of 2alpha-Methylprogesterone in similar contexts (Korzekwa et al., 2004).
Influence on Myometrial Contractility
Studies have explored the effects of reproductive steroids like oestradiol and progesterone on myometrial levels of cyclooxygenase-2 (COX-2) mRNA and PGF(2alpha) induced myometrial contractility. These insights contribute to our understanding of how this compound might interact with other compounds in affecting uterine functions (Engstrøm, 2001).
Applications in Animal Reproduction
Significant research has been conducted in the field of animal reproduction, particularly in cattle. The use of estradiol and progesterone in fixed-time artificial insemination protocols, including the impact of this compound-like compounds, is a key area of study. These protocols aim to improve pregnancy rates in Bos indicus cows, demonstrating the practical applications of such compounds in veterinary medicine and animal husbandry (Meneghetti et al., 2009).
Effects on Ovarian Function
The role of prostaglandin F(2alpha) in ovarian function, particularly in relation to oxytocin secretion and progesterone production, has been studied. This research can provide insights into the potential effects of this compound in regulating ovarian functions and the menstrual cycle (Skarżyński et al., 1997).
Associations with Angiogenesis in Cancer Research
Research on hypoxia-inducible factors in endometrial carcinoma has shown associations with progesterone. Understanding the role of compounds like this compound in such contexts can be crucial for developing treatments and understanding disease progression (Sivridis et al., 2002).
Impact on Uterine Immune Defenses
Progesterone's effect on uterine immune defenses, and its interplay with eicosanoids like prostaglandin F(2alpha), is significant. This research helps in understanding how this compound and similar compounds can influence uterine health and resistance to infections (Lewis, 2004).
Properties
CAS No. |
2636-91-1 |
---|---|
Molecular Formula |
C22H32O2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
(2R,8S,9S,10R,13S,14S,17S)-17-acetyl-2,10,13-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O2/c1-13-12-22(4)15(11-20(13)24)5-6-16-18-8-7-17(14(2)23)21(18,3)10-9-19(16)22/h11,13,16-19H,5-10,12H2,1-4H3/t13-,16+,17-,18+,19+,21-,22+/m1/s1 |
InChI Key |
SGQKAJDGWMDIOH-YJIAGASKSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CCC2=CC1=O)CC[C@@H]4C(=O)C)C)C |
SMILES |
CC1CC2(C3CCC4(C(C3CCC2=CC1=O)CCC4C(=O)C)C)C |
Canonical SMILES |
CC1CC2(C3CCC4(C(C3CCC2=CC1=O)CCC4C(=O)C)C)C |
2636-91-1 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.